(9Z,12Z)-octadeca-9,12-dienal
Overview
Description
(9Z,12Z)-octadeca-9,12-dienal is an organic compound belonging to the class of aldehydes. It is characterized by the presence of two conjugated double bonds in the 9th and 12th positions of an 18-carbon chain. This compound is commonly found in various natural sources, including plant oils and animal fats. It plays a significant role in the flavor and fragrance industry due to its distinctive aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-octadeca-9,12-dienal typically involves the oxidation of linoleic acid, which is a common fatty acid found in many vegetable oils. The process can be carried out using various oxidizing agents such as potassium permanganate or ozone. The reaction conditions often require controlled temperatures and pH levels to ensure the selective oxidation of the double bonds without affecting the rest of the molecule.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the catalytic oxidation of linoleic acid. This method involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation process. The reaction is typically carried out in large reactors under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z)-octadeca-9,12-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the molecule can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out at low temperatures to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to convert the aldehyde group to an alcohol.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: The primary product is (9Z,12Z)-octadeca-9,12-dienoic acid.
Reduction: The main product is (9Z,12Z)-octadeca-9,12-dienol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(9Z,12Z)-octadeca-9,12-dienal has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: The compound is studied for its role in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent.
Industry: It is used in the production of fragrances and flavorings due to its aromatic properties.
Mechanism of Action
The mechanism of action of (9Z,12Z)-octadeca-9,12-dienal involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of certain enzymes involved in lipid metabolism. The compound can also interact with cell membrane receptors, influencing signal transduction pathways that regulate inflammation and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(9Z,12Z)-octadeca-9,12-dienoic acid: Similar in structure but contains a carboxylic acid group instead of an aldehyde.
(9Z,12Z)-octadeca-9,12-dienol: Contains an alcohol group instead of an aldehyde.
Linoleic acid: The parent compound from which (9Z,12Z)-octadeca-9,12-dienal is derived.
Uniqueness
This compound is unique due to its aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6-,10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLZULGRVFOIDK-HZJYTTRNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.